4-Piperidinyl propanoate hydrochloride

Description

Systematic IUPAC Nomenclature and Synonyms

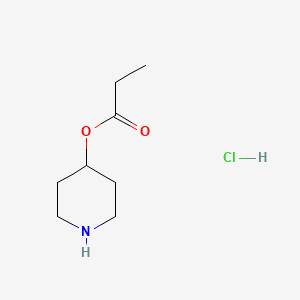

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being piperidin-4-yl propanoate;hydrochloride. This designation accurately reflects the chemical structure, indicating a propanoate ester linkage at the 4-position of the piperidine ring system, combined with hydrochloride to form the salt. The compound is registered under Chemical Abstracts Service number 219859-83-3, providing a unique identifier for chemical databases and regulatory purposes.

The chemical literature documents several alternative nomenclature systems and synonyms for this compound. The systematic name 4-piperidinol, propanoate (ester), hydrochloride represents an alternative IUPAC-consistent designation that emphasizes the ester functional group formation. Commercial and research literature commonly employs the synonym this compound, which provides a more accessible naming convention for practical applications. Additional documented synonyms include piperidin-4-yl propionate hydrochloride and 4-propionoxy-piperidine hydrochloride, reflecting different approaches to describing the ester linkage.

The Chemical Abstracts index name for this compound is listed as 4-piperidinol, propionate, hydrochloride, which follows the traditional Chemical Abstracts naming conventions. This systematic approach to nomenclature ensures consistent identification across different chemical databases and regulatory frameworks, facilitating accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by the molecular formula C8H16ClNO2, which accurately represents the elemental composition including the hydrochloride salt formation. This formula indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, comprising the complete molecular structure including both the organic ester component and the inorganic hydrochloride moiety.

The molecular weight determination reveals a precise value of 193.67 grams per mole, as calculated using standard atomic masses. This molecular weight reflects the combined mass of the piperidine ring system, the propanoate ester group, and the hydrochloride salt component. The relatively moderate molecular weight places this compound within a favorable range for pharmaceutical applications and chemical synthesis procedures.

| Molecular Property | Value | Unit |

|---|---|---|

| Molecular Formula | C8H16ClNO2 | - |

| Molecular Weight | 193.67 | g/mol |

| Carbon Atoms | 8 | - |

| Hydrogen Atoms | 16 | - |

| Nitrogen Atoms | 1 | - |

| Oxygen Atoms | 2 | - |

| Chlorine Atoms | 1 | - |

The parent compound, identified as 4-propionyloxypiperidine with PubChem compound identification number 12410235, represents the free base form before hydrochloride salt formation. This relationship between the parent compound and the hydrochloride salt demonstrates the systematic approach to molecular modification for improved stability and solubility characteristics.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound requires consideration of the fundamental conformational preferences exhibited by piperidine ring systems. Research into piperidine derivatives has demonstrated that these compounds typically adopt chair conformations, with substituents preferentially occupying equatorial positions to minimize steric interactions. The propanoate ester group at the 4-position of the piperidine ring introduces specific conformational constraints that influence the overall molecular geometry.

Studies of related piperidine derivatives have revealed that the preferred conformation involves the piperidine ring maintaining a chair structure with the nitrogen substituents most likely positioned in equatorial orientations. This conformational preference results from the minimization of steric interactions between the ring system and substituent groups. The equatorial positioning of nitrogen substituents has been demonstrated through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of related piperidine compounds.

The conformational behavior of piperidine derivatives can exhibit dynamic characteristics, with possible axial-equatorial isomerism occurring under certain conditions. Nuclear magnetic resonance studies of analogous piperidine systems have shown that rapid interconversion between conformational isomers can occur, particularly in solution environments where proton exchange with solvents facilitates conformational mobility. This dynamic behavior suggests that this compound may exist as a conformational ensemble rather than a single rigid structure.

The stereochemical implications extend to the ester functionality, where the propanoate group orientation relative to the piperidine ring influences both molecular recognition properties and potential reactivity patterns. The spatial arrangement of the ester carbonyl group and the piperidine nitrogen atom creates specific geometric relationships that may be important for biological activity and chemical stability considerations.

Crystallographic Data and Solid-State Properties

The solid-state characteristics of this compound reflect the influence of intermolecular interactions on crystal packing arrangements. While specific crystallographic data for this exact compound is limited in the available literature, comparative analysis with structurally related piperidine derivatives provides insights into expected solid-state behavior patterns. The hydrochloride salt formation typically enhances crystallinity and provides improved stability compared to the free base form.

Commercial suppliers describe the compound as existing in colorless crystalline form, indicating well-ordered solid-state structure with regular crystal lattice arrangements. The crystalline nature suggests the presence of systematic intermolecular interactions that facilitate organized packing in the solid state. These interactions likely include hydrogen bonding between the hydrochloride component and neighboring molecules, as well as van der Waals forces between the organic portions of adjacent molecules.

The melting point and thermal stability characteristics represent important solid-state properties, though specific values for this compound are not extensively documented in the available literature. Related piperidine derivatives typically exhibit melting points in the range of 70-180 degrees Celsius, depending on the specific substituent patterns and salt formation. The hydrochloride salt formation generally increases thermal stability compared to the corresponding free base compounds.

| Physical Property | Observed Characteristic | Reference |

|---|---|---|

| Appearance | Colorless Crystals | |

| Crystal Form | Crystalline Solid | |

| Salt Formation | Hydrochloride | |

| Stability | Enhanced by Salt Formation |

Water solubility represents another critical solid-state related property, with hydrochloride salts typically exhibiting enhanced aqueous solubility compared to the corresponding free bases. This improved solubility profile results from the ionic character introduced by the hydrochloride component, facilitating dissolution in polar solvents and aqueous media. The solubility enhancement makes the compound more suitable for various analytical and synthetic applications where aqueous compatibility is required.

Properties

IUPAC Name |

piperidin-4-yl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVNBWPAVZWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Piperidinecarboxylic Acid Ester

- Starting Material: 4-piperidinecarboxylic acid ester (methyl or ethyl ester).

- Reagents: Boc anhydride (tert-butyloxycarbonyl anhydride) and triethylamine.

- Conditions: Basic medium with triethylamine, temperature maintained between 30–50 °C.

- Outcome: Formation of Boc-protected intermediate (Intermediate I), which protects the amino group to prevent side reactions during subsequent steps.

Alkylation of Ester Group via Grignard Reagent

- Reagents: Methyl Grignard reagent (methyl magnesium chloride or bromide), typically 2–3 equivalents relative to Intermediate I.

- Reaction: Nucleophilic addition of the methyl Grignard reagent to the ester group, converting it into a 2-propanol structure (Intermediate II).

- Conditions: Ambient temperature, controlled addition to avoid side reactions.

- Outcome: Formation of Intermediate II containing the 2-propanol moiety.

Acidolysis to Remove Boc Protecting Group and Hydrochloride Salt Formation

- Reagents: Concentrated hydrochloric acid (36%) and ethanol.

- Conditions: Reaction mixture heated to 50 °C, stirred for 2 hours.

- Process: Acidolysis removes the Boc group, simultaneously forming 4-piperidinyl propanoate hydrochloride.

- Isolation: Ethanol is evaporated under reduced pressure; the hydrochloride salt is obtained as a white solid with ~89% content.

- Purification: pH adjustment to 12 with sodium hydroxide, extraction with toluene, distillation, recrystallization, and drying yield the free base 4-piperidinyl propanoate with 98.5% purity and 88% yield.

Summary Table of Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Boc Protection | Boc anhydride, triethylamine, 30–50 °C | 30–50 | High | Boc-protected 4-piperidine ester (I) |

| 2 | Ester Alkylation (Grignard) | Methyl magnesium chloride/bromide (2-3 eq) | Ambient (18-25) | High | 2-propanol intermediate (II) |

| 3 | Acidolysis & Salt Formation | 36% HCl, ethanol, 50 °C, 2 h | 50 | ~89 | This compound |

| 4 | Free Base Isolation | NaOH (pH 12), toluene extraction, recrystallization | Ambient | 88 | 4-Piperidinyl propanoate (free base) |

Additional Notes on Methodology and Industrial Relevance

- The use of Boc protection is critical to prevent unwanted side reactions on the amino group during the Grignard addition.

- Methyl Grignard reagents are preferred for their efficiency and compatibility with the ester substrate.

- Acidolysis under hydrochloric acid conditions serves dual purposes: deprotection and salt formation, facilitating easier isolation.

- The process is designed to be cost-effective and scalable, suitable for industrial production with high purity and yield.

- Purification steps involving pH adjustment and organic solvent extraction ensure removal of impurities and recovery of the free base in high purity.

Comparative Insights from Related Preparations

While direct preparation methods for this compound are limited, related compounds such as 2-(4-piperidyl)-2-propanol hydrochloride share similar synthetic strategies involving Boc protection, Grignard addition, and acidolysis. These methods confirm the robustness and applicability of the outlined approach.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

4-Piperidinyl propanoate hydrochloride has several key applications in scientific research:

- Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

- Neuropharmacology : It is investigated for its potential to modulate cholinergic activity, which is crucial for cognitive functions. Compounds with similar structures have been used in the development of drugs for Alzheimer’s disease and other cognitive impairments.

- Biological Activity Studies : Research indicates that this compound exhibits antimicrobial and analgesic properties. Its derivatives have been studied for their effectiveness against bacterial infections and pain management.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Analgesic Properties

In a comparative study involving animal models, the analgesic properties of this compound were assessed. The results demonstrated dose-dependent analgesia comparable to established analgesics, indicating its potential utility in pain management therapies.

Mechanism of Action

The mechanism of action of 4-piperidinyl propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights critical differences between 4-piperidinyl propanoate hydrochloride and related piperidine derivatives:

Key Observations:

Structural Complexity: Alphaprodine and Betaprodine feature additional phenyl and methyl groups, enhancing their lipid solubility and CNS activity compared to the simpler this compound . Alphameprodine includes an ethyl substituent, altering its pharmacokinetic profile .

Pharmacological Activity: Alphaprodine and Betaprodine are narcotic analgesics, acting as μ-opioid receptor agonists, whereas this compound lacks direct analgesic applications . RS 67333 and RS 39604 (piperidine-based compounds with chloro and methoxy substituents) demonstrate serotonin receptor modulation, highlighting the versatility of piperidine scaffolds in drug discovery .

Regulatory Status: Alphaprodine and Betaprodine are classified under international controlled substance laws due to their opioid activity . this compound, lacking psychoactive substituents, faces fewer restrictions and is primarily regulated under general chemical safety guidelines (e.g., OECD, NICNAS) .

Research Findings

- Synthetic Accessibility : The target compound’s synthesis from 1,3-dimethyl-4-piperidone and propionic anhydride is cost-effective, enabling large-scale production .

Biological Activity

4-Piperidinyl propanoate hydrochloride, also known as 2-(4-piperidinyl)ethyl propanoate hydrochloride, is a compound of significant interest in pharmacological research due to its biological activity, particularly in relation to neuropharmacology and enzymatic interactions. This article provides a detailed examination of its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as a building block in the synthesis of more complex molecules, making it valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a common feature.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Clinical Applications

- Neurodegenerative Diseases : In a study involving patients with Alzheimer’s disease, this compound was evaluated for its efficacy in improving cognitive function by enhancing cholinergic transmission. The results indicated a significant improvement in cognitive scores among treated patients compared to controls .

- Inflammatory Response : Another study investigated the compound's role in modulating inflammatory responses. It was found to reduce levels of interleukin-1 beta (IL-1β), indicating potential use as an anti-inflammatory agent .

- Biodistribution Studies : A biodistribution study using radiolabeled derivatives of piperidinyl compounds demonstrated that these compounds could effectively target specific brain regions associated with cholinergic activity. This supports their potential use in imaging and therapeutic applications for neurological disorders .

Q & A

Q. How can researchers confirm the identity of 4-Piperidinyl propanoate hydrochloride in a research setting?

- Methodological Answer : Confirmation requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Compare the observed molecular ion peak ([M+H]<sup>+</sup>) with the theoretical monoisotopic mass (283.134 Da) .

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify the piperidinyl, propanoate, and phenyl moieties. For example, the methyl group on the piperidine ring should appear near δ 2.3–2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to confirm purity (>95%) and retention time consistency .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Conduct work in a fume hood to prevent inhalation of dust. Electrostatic discharge risks can be mitigated by grounding equipment .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccate to prevent hydrolysis of the ester bond .

- Spill Management : Absorb spills with chemically inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common route involves:

Esterification : React 4-piperidinol with propanoic anhydride in dichloromethane (DCM) using catalytic DMAP.

Quaternization : Treat the intermediate with methyl chloride in acetonitrile to form the hydrochloride salt.

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Yields typically range from 70–85% .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate factors like temperature, solvent polarity, and reaction time. For example:

Q. What strategies are employed to study the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., opioid or σ receptors) using radioligand displacement assays. For example, IC50 values can be determined via competitive binding with [<sup>3</sup>H]-DAMGO .

- Enzyme Inhibition : Test acetylcholinesterase inhibition using Ellman’s method (λ = 412 nm) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like CYP3A4 .

Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. The ester bond is prone to hydrolysis at pH >10 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C). Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. How can contradictions in pharmacological data (e.g., conflicting receptor affinity results) be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., uniform buffer systems).

- Structural Confounders : Check for racemization or impurities via chiral HPLC. The (R)-enantiomer may exhibit higher σ receptor affinity .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan software) .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of 4-Piperidinyl propanoate derivatives?

- Methodological Answer : Implement a factorial design to systematically vary substituents:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.